molecular formula C18H14N4 B10816846 N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B10816846
M. Wt: 286.3 g/mol
InChI Key: ULQALHCOPZRDMC-UHFFFAOYSA-N
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Description

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core fused with a pyridine ring and a phenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones. The reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.

    Cyclization: The formation of the imidazo[1,2-a]pyridine core itself is a cyclization reaction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQALHCOPZRDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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